molecular formula C18H19ClN2O4 B15282913 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-5-methoxypyridin-2-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-5-methoxypyridin-2-yl)methanone

Katalognummer: B15282913
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: ADXHRDHNXJZTBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorophenyl group, and a methoxy-pyridinone moiety, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidine intermediate.

    Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving a methoxy-substituted pyridine derivative and the piperidine-chlorophenyl intermediate.

    Final Assembly: The final compound is obtained by coupling the pyridinone intermediate with the piperidine-chlorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of new substituted derivatives with varied functional groups

Wissenschaftliche Forschungsanwendungen

2-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone is unique due to its combination of a piperidine ring, chlorophenyl group, and methoxy-pyridinone moiety, which confer distinct chemical properties and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Eigenschaften

Molekularformel

C18H19ClN2O4

Molekulargewicht

362.8 g/mol

IUPAC-Name

2-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-5-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C18H19ClN2O4/c1-25-16-11-20-14(10-15(16)22)17(23)21-8-6-18(24,7-9-21)12-2-4-13(19)5-3-12/h2-5,10-11,24H,6-9H2,1H3,(H,20,22)

InChI-Schlüssel

ADXHRDHNXJZTBV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CNC(=CC1=O)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.